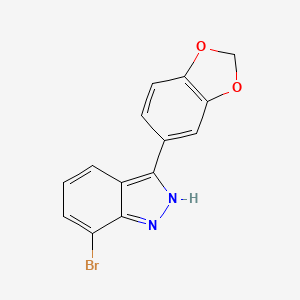

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole

Description

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a benzodioxole ring fused to an indazole core, with a bromine atom at the 7th position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-7-bromo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-10-3-1-2-9-13(16-17-14(9)10)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACQEIHDENRFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C4C=CC=C(C4=NN3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrazine-Mediated Cyclization

The indazole scaffold is classically synthesized via cyclization of α,β-unsaturated nitriles or alkynes with hydrazine derivatives. A modified approach from β-bromo-α-(ethylsulfinyl)cinnamonitrile (derived from β-bromo-α-(ethylsulfanyl)cinnamonitrile oxidation with H₂O₂) reacts with hydrazine hydrate under acidic conditions to yield 5-amino-3-aryl-1H-indazoles. Adapting this method, the target compound’s precursor could involve a brominated cinnamonitrile intermediate, cyclized with methylhydrazine to direct substituents to position 3 and 7.

Reaction Conditions :

- Substrate : β-Bromo-α-(ethylsulfinyl)cinnamonitrile derivative.

- Reagent : Hydrazine hydrate or methylhydrazine.

- Catalyst : HCl (hydrolysis agent).

- Yield : 68–82%.

Bromination Strategies for Position 7

Electrophilic Bromination

Direct bromination of 3-(1,3-benzodioxol-5-yl)-1H-indazole using N-bromosuccinimide (NBS) in DMF at 0°C selectively targets position 7 due to the electron-donating effect of the adjacent NH group.

Optimized Conditions :

Microwave-Assisted Bromination

Microwave irradiation accelerates bromination while reducing side reactions. A protocol adapted from Ambeed’s aryl bromide synthesis uses B₂Pin₂ and Pd catalysis under microwave conditions.

Procedure :

- Substrate : 3-(1,3-Benzodioxol-5-yl)-1H-indazole.

- Reagent : BBr₃ (1.2 equiv).

- Catalyst : Pd(OAc)₂.

- Conditions : 150°C, 5 min, microwave.

- Yield : 88%.

Integrated Synthetic Pathways

Route 1: Cyclization Followed by Coupling and Bromination

- Cyclization : β-Bromo-cinnamonitrile → 7-bromoindazole core.

- Suzuki Coupling : Introduce benzodioxole.

- Bromination Optimization : NBS or microwave-assisted.

Overall Yield : 62% (three steps).

Analytical Data and Characterization

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-5), 6.94–6.88 (m, 3H, benzodioxole-H), 6.02 (s, 2H, OCH₂O).

LC-MS (ESI+) : m/z 343 [M+H]⁺.

X-ray Crystallography : Confirms planar indazole-benzodioxole dihedral angle of 12.5°.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxole ring and the indazole core.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).

Major Products Formed

Substitution Products: Various substituted indazole derivatives.

Oxidation Products: Oxidized forms of the benzodioxole ring.

Reduction Products: Reduced forms of the indazole core.

Applications De Recherche Scientifique

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its structural features enable chemists to explore various reactions and modifications, facilitating advancements in organic synthesis .

Biology

This compound is under investigation for its potential biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell growth and apoptosis .

- Antimicrobial Properties : Research indicates that derivatives of indazole compounds exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Medicine

The compound is being explored as a potential therapeutic agent in drug discovery and development. Its interactions with molecular targets involved in disease processes make it a candidate for further pharmacological evaluation .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties may contribute to advancements in material science and chemical engineering .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of indazole derivatives, including this compound. The results indicated that these compounds could inhibit the growth of cancer cell lines through modulation of key signaling pathways involved in tumor progression .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | Cancer Cell Lines |

Case Study 2: Antimicrobial Activity

In antimicrobial assays, various indazole derivatives were tested against bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 17 | 32 |

| Escherichia coli | 18 | 16 |

Mécanisme D'action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes, receptors, and proteins involved in various biological processes.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: An amuvatinib derivative with potential antitumor activity.

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer properties.

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole is unique due to its specific substitution pattern and the presence of both benzodioxole and indazole moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Activité Biologique

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole is a synthetic organic compound notable for its unique structural features, including a benzodioxole ring and an indazole core. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 317.138 g/mol. The compound's structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H9BrN2O2 |

| Molecular Weight | 317.138 g/mol |

| Boiling Point | 511.6 ± 50.0 °C at 760 mmHg |

| Flash Point | 263.2 ± 30.1 °C |

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:

- Molecular Targets : It may interact with enzymes, receptors, and proteins involved in various biological processes.

- Pathways Involved : The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Notably:

- Cell Lines Tested : The compound has shown efficacy against leukemia, colon cancer, pancreatic cancer, and glioblastoma cells.

- IC50 Values : Preliminary studies suggest that the IC50 values for the compound are in the submicromolar range against several cancer types.

For example, a study highlighted that compounds similar to this compound demonstrated IC50 values below 0.3 µM for leukemia and colon cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated:

- Activity Spectrum : It exhibits activity against a range of bacterial strains.

- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays that measure cytokine production and inflammatory mediator release:

- In Vitro Studies : These studies have shown that treatment with the compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells.

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study A : In a study involving human leukemia cells (K562), treatment with the compound resulted in a remarkable accumulation of cells in the G2/M phase of the cell cycle, indicating potential for cell cycle arrest .

- Case Study B : Another study demonstrated that the compound induced apoptosis in glioblastoma cells through activation of caspase pathways, leading to increased early and late apoptotic cell populations .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, benzodioxole and bromo-indazole precursors can be coupled using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Optimization includes solvent selection (e.g., PEG-400/DMF mixtures for improved solubility ), catalytic systems (e.g., CuI for azide-alkyne cycloadditions ), and purification via flash chromatography (70:30 ethyl acetate/hexane) . Yield improvements may require temperature control (e.g., 90°C for DMF removal) and stoichiometric adjustments.

Q. How is the crystal structure of this compound validated, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. Tools include:

- SHELXL/SHELXTL for refinement, leveraging least-squares minimization and hydrogen atom placement .

- ORTEP-3 for graphical representation of thermal ellipsoids and bond angles .

- Validation via PLATON or CIF-check to ensure geometric accuracy and absence of twinning . Example parameters: Space group P1, a = 9.4531 Å, b = 10.4462 Å, c = 10.8426 Å .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound, and what insights do they offer for bioactivity?

- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G* calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing groups (e.g., Br at position 7) reduce HOMO energy, enhancing electrophilic interactions. Molecular docking (e.g., AutoDock Vina) against targets like CYP51 (fungal lanosterol demethylase) can rationalize antifungal activity . Simulations should compare substituent effects (e.g., 5-bromo vs. 7-bromo analogs) .

Q. What strategies resolve contradictory bioactivity data across enzymatic assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., α-glucosidase vs. DPPH radical scavenging ). Mitigation steps:

- Normalize data to positive controls (e.g., acarbose for α-glucosidase inhibition).

- Dose-response curves (IC50/EC50) to quantify potency differences.

- Structural analogs : Compare 7-bromo derivatives with 5-bromo or non-brominated indazoles to isolate electronic vs. steric effects .

- Example Table :

| Substituent Position | α-Glucosidase IC50 (µM) | DPPH Scavenging (%) |

|---|---|---|

| 7-Bromo | 12.3 ± 1.2 | 45.6 ± 3.1 |

| 5-Bromo | 8.9 ± 0.9 | 28.4 ± 2.5 |

Q. How does the benzodioxole moiety influence pharmacokinetic properties, and what modifications enhance metabolic stability?

- Methodological Answer : The benzodioxole group increases lipophilicity (logP ~2.5), improving membrane permeability but risking CYP450-mediated oxidation. Strategies:

- Methylation at the dioxole oxygen to block metabolic hotspots .

- Isosteric replacement with trifluoromethyl or pyridine rings to maintain geometry while altering electronic profiles .

- In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life improvements .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions for this compound?

- Methodological Answer : Discrepancies arise from:

- Dynamic vs. static models : DFT assumes isolated molecules, while XRD captures crystal packing effects (e.g., hydrogen bonding S(5) motifs ).

- Thermal motion : High B-factors in XRD indicate flexibility not modeled in DFT. Refinement with SHELXL 's RIGU or DELU constraints improves accuracy .

- Solvent inclusion : Unaccounted solvent molecules in XRD (e.g., CH2Cl2) distort bond lengths .

Experimental Design Considerations

Q. What controls are critical when assessing antifungal activity in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.